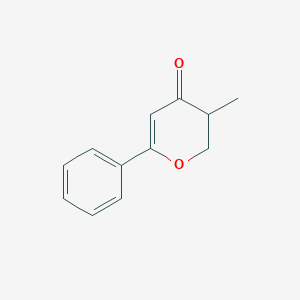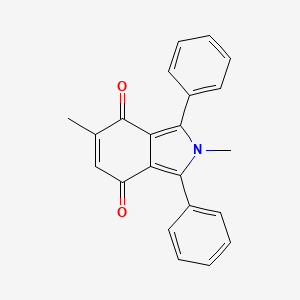![molecular formula C10H20O4S4 B14476246 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol CAS No. 69962-16-9](/img/structure/B14476246.png)
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol is an organic compound with the molecular formula C10H20O4S4 and a molecular weight of 332.52 g/mol . This compound is characterized by the presence of multiple hydroxyl and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves multiple steps, typically starting with the reaction of ethylene glycol with sulfur-containing reagents. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or alkyl halides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and p-toluenesulfonyl chloride for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical reagent due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol involves its interaction with various molecular targets, primarily through its hydroxyl and sulfanyl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and reactions. The specific pathways involved depend on the context of its use, such as in enzymatic reactions or as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar compounds to 2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol include other multi-functional alcohols and thiols, such as:
2-Mercaptoethanol: A simpler thiol with similar reactivity but fewer functional groups.
Tris(hydroxymethyl)aminomethane (Tris): A compound with multiple hydroxyl groups but lacking sulfanyl groups.
The uniqueness of this compound lies in its combination of hydroxyl and sulfanyl groups, providing a versatile platform for various chemical and biochemical applications.
Properties
CAS No. |
69962-16-9 |
|---|---|
Molecular Formula |
C10H20O4S4 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
2-[1,2,2-tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol |
InChI |
InChI=1S/C10H20O4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h11-14H,1-8H2 |
InChI Key |
DTDDIQOIHKHXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC(=C(SCCO)SCCO)SCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



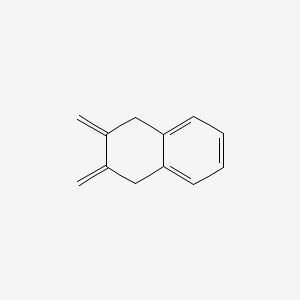
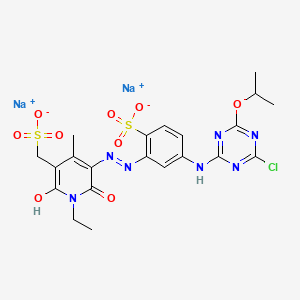
![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
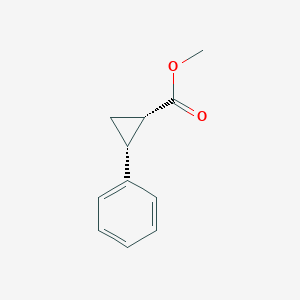
![(NE)-N-[6-chloro-2-(2-hydroxyimino-2-phenylethyl)pyridazin-3-ylidene]hydroxylamine](/img/structure/B14476202.png)
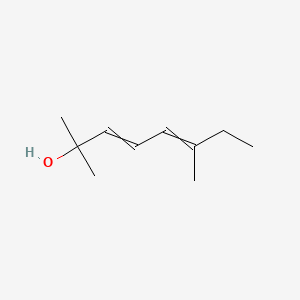
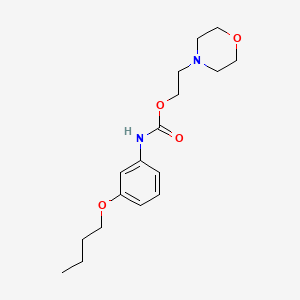


![(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-butoxyphenyl)acetate](/img/structure/B14476222.png)
![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
